molecular formula C18H13N3 B13941697 6-(1H-imidazol-1-yl)-2-phenylQuinoline CAS No. 1004997-74-3

6-(1H-imidazol-1-yl)-2-phenylQuinoline

Cat. No.: B13941697
CAS No.: 1004997-74-3
M. Wt: 271.3 g/mol
InChI Key: CSWOPCDIPJCESR-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-yl)-2-phenylQuinoline is a heterocyclic compound that features both imidazole and quinoline moieties Imidazole is a five-membered ring containing two nitrogen atoms, while quinoline is a fused ring system consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-imidazol-1-yl)-2-phenylQuinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-phenylquinoline with an imidazole derivative. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(1H-imidazol-1-yl)-2-phenylQuinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the quinoline ring can produce dihydroquinoline derivatives .

Scientific Research Applications

6-(1H-imidazol-1-yl)-2-phenylQuinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1H-imidazol-1-yl)-2-phenylQuinoline involves its interaction with specific molecular targets. For example, in biological systems, it can bind to enzymes and receptors, inhibiting their activity. The imidazole ring can coordinate with metal ions, while the quinoline ring can intercalate with DNA, disrupting its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-imidazol-1-yl)-2-phenylQuinoline is unique due to the presence of both imidazole and quinoline rings, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1004997-74-3

Molecular Formula

C18H13N3

Molecular Weight

271.3 g/mol

IUPAC Name

6-imidazol-1-yl-2-phenylquinoline

InChI

InChI=1S/C18H13N3/c1-2-4-14(5-3-1)17-8-6-15-12-16(7-9-18(15)20-17)21-11-10-19-13-21/h1-13H

InChI Key

CSWOPCDIPJCESR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)N4C=CN=C4

Origin of Product

United States

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